

# Historical development and discovery of Clopyralid as a herbicide

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Compound Name: Clopyralid

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An In-depth Technical Guide to the Historical Development and Discovery of **Clopyralid** as a Herbicide

## Introduction

**Clopyralid**, chemically known as 3,6-dichloro-2-pyridinecarboxylic acid, is a selective, post-emergence herbicide that has been instrumental in the management of broadleaf weeds.[1][2] As a member of the picolinic acid family of herbicides, it functions as a synthetic auxin, effectively controlling problematic weeds such as thistles and clovers in a variety of settings, including cereal crops, pastures, and turf.[1][2][3] Developed by Dow AgroSciences (now part of Corteva Agriscience), its journey from discovery to a widely used agricultural tool reflects significant advancements in herbicide science.[3] This technical guide provides a comprehensive overview of the historical development, synthesis, mechanism of action, and key experimental evaluations of **Clopyralid** for researchers and professionals in the field.

## Historical Development

The development of picolinic acid herbicides began in the 1960s with the commercialization of Picloram by Dow Chemical.[4] This foundational work paved the way for the discovery of **Clopyralid** in the same era.[5] While discovered in the early 1960s, **Clopyralid** was not commercially launched until 1975, offering a different spectrum of weed control and enhanced selectivity compared to its predecessor.[4][5] It was first registered for use in the United States in 1987.[6][7]

## Timeline of Key Milestones

Year	Milestone
Early 1960s	Discovery of Clopyralid by Dow Chemical research scientists.[5]
1975	Commercial launch of Clopyralid as a herbicide. [5]
Late 1970s	Further development and initial registrations of Clopyralid-based products.[8]
1987	First registered for use in the United States by the EPA.[6][7]
2002	Voluntary de-registration by Dow AgroSciences for use on domestic lawns in the US due to compost contamination issues.[2]

## Chemical Synthesis of Clopyralid (3,6-Dichloropicolinic Acid)

The synthesis of **Clopyralid** has been approached through various chemical routes. Commercial production often starts with chlorinated pyridine derivatives.[8] One common laboratory and potential industrial synthesis involves the reaction of 3,5,6-trichloro-4-hydrazinopicolinic acid with a basic reagent, followed by acidification.[9] Other methods include the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine and electrochemical synthesis from 3,4,5,6-tetrachloropicolinic acid.[5][9][10]

## Detailed Experimental Protocol: Synthesis from 3,5,6-Trichloro-4-hydrazinopicolinic Acid

This protocol is adapted from documented laboratory synthesis procedures.[9]

Materials:

- 3,5,6-trichloro-4-hydrazinopicolinic acid

- Sodium hydroxide (NaOH)
- Concentrated hydrochloric acid (HCl)
- Methylene chloride (CH<sub>2</sub>Cl<sub>2</sub>)
- Magnesium sulfate (MgSO<sub>4</sub>)
- Water
- Reaction flask with reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- To a reaction flask, add 30 grams (0.11 mole) of 3,5,6-trichloro-4-hydrazinopicolinic acid and 400 milliliters of water.
- Add a solution of 4.5 grams (0.11 mole) of sodium hydroxide in 25 milliliters of water to the flask.
- Heat the mixture to reflux.
- While maintaining reflux, add an additional 4.5 grams of sodium hydroxide dissolved in 25 milliliters of water dropwise over 50 minutes.
- Continue heating under reflux for an additional 45 minutes.
- Cool the reaction mixture to room temperature.
- Acidify the solution with 35 milliliters of concentrated hydrochloric acid.
- Extract the aqueous layer with three portions of 100 milliliters of methylene chloride.[9]

- Combine the organic extracts and dry over magnesium sulfate.
- Evaporate the solvent using a rotary evaporator to yield 3,6-dichloropicolinic acid.

## Mechanism of Action: A Synthetic Auxin Herbicide

**Clopyralid** is classified as a Group 4 herbicide (HRAC Group O), which acts as a synthetic auxin or an "auxin mimic".<sup>[3][11]</sup> It mimics the action of the natural plant hormone indole-3-acetic acid (IAA).<sup>[12]</sup>

## Signaling Pathway

**Clopyralid** is absorbed through the leaves and roots of the plant and is translocated to the growing points.<sup>[6][11]</sup> At these meristematic tissues, it binds to auxin receptors, leading to a cascade of events that disrupt normal plant growth. This results in uncontrolled and disorganized cell division and elongation, ultimately causing the destruction of vascular tissue and plant death.<sup>[11][12]</sup> The plant essentially grows itself to death.<sup>[11]</sup> Symptoms are typically visible within a few days to weeks after application.<sup>[3]</sup>

## Physicochemical and Herbicidal Properties

The efficacy and environmental fate of **Clopyralid** are determined by its chemical and physical properties.

### Table 1: Physicochemical Properties of Clopyralid

Property	Value	Reference(s)
Chemical Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> NO <sub>2</sub>	[2]
Molecular Weight	192.00 g/mol	[13]
Appearance	Cream to white colored crystals	[8]
Water Solubility	1,000 ppm	[12]
Average Soil Half-life	40 days (can range up to one year)	[12]
Primary Degradation	Microbial metabolism in soil and sediments	[12]

**Table 2: Herbicidal Spectrum and Application Rates of Clopyralid**

Target Weeds	Typical Application Rate (g ae/ha)	Crop/Use Site	Reference(s)
Thistles (Cirsium spp.), Knapweeds (Centaurea spp.), Clover (Trifolium spp.), Dandelions (Taraxacum officinale)	105 - 500	Cereals (Wheat, Barley, Oats), Corn, Pastures, Rangeland, Turf, Rights-of-way	[5][6][11]
Canada Thistle (Cirsium arvense)	140 - 280	Rangeland and pastures	[14]
Cocklebur (Xanthium italicum)	300 - 500 mL/ha (of a 300 g/L formulation)	Maize	[15]

## Key Experimental Protocols

### Protocol for Assessing Post-Emergence Herbicidal Efficacy in Field Trials

This generalized protocol is based on common practices for evaluating herbicide performance.

Objective: To determine the efficacy of different rates of **Clopyralid** on target broadleaf weeds in a specific crop.

Experimental Design:

- Randomized complete block design with 4-5 replications.
- Plot size: e.g., 3m x 10m.

Treatments:

- Untreated control.
- **Clopyralid** at a low rate (e.g., 140 g ae/ha).
- **Clopyralid** at a medium rate (e.g., 280 g ae/ha).
- **Clopyralid** at a high rate (e.g., 560 g ae/ha).[\[16\]](#)
- Standard commercial herbicide for comparison.

Procedure:

- Establish plots in an area with a natural and uniform infestation of the target weed species.
- Apply herbicides at the post-emergence stage of the weeds (e.g., when weeds are actively growing and at a specific growth stage).
- Use a calibrated backpack sprayer with appropriate nozzles to ensure uniform coverage.
- Assess weed control visually at set intervals (e.g., 7, 14, 28, and 56 days after treatment) using a 0-100% scale (0 = no control, 100 = complete death of weeds).
- Assess crop injury at the same intervals using a 0-100% scale (0 = no injury, 100 = crop death).

- At the end of the season, harvest the crop from a designated area within each plot to determine yield.
- Statistically analyze the data (e.g., using ANOVA) to determine significant differences between treatments.

## Protocol for Determining Clopyralid Persistence During Composting

This protocol is adapted from a study on the dynamics of **Clopyralid** during composting.<sup>[17]</sup>

Objective: To quantify the degradation of **Clopyralid** in compost over time.

Materials:

- Composting vessels (e.g., small composting experiment units).
- Manure and straw (or other organic materials).
- **Clopyralid** solution of known concentration.
- Analytical equipment for **Clopyralid** quantification (e.g., HPLC or GC-MS).

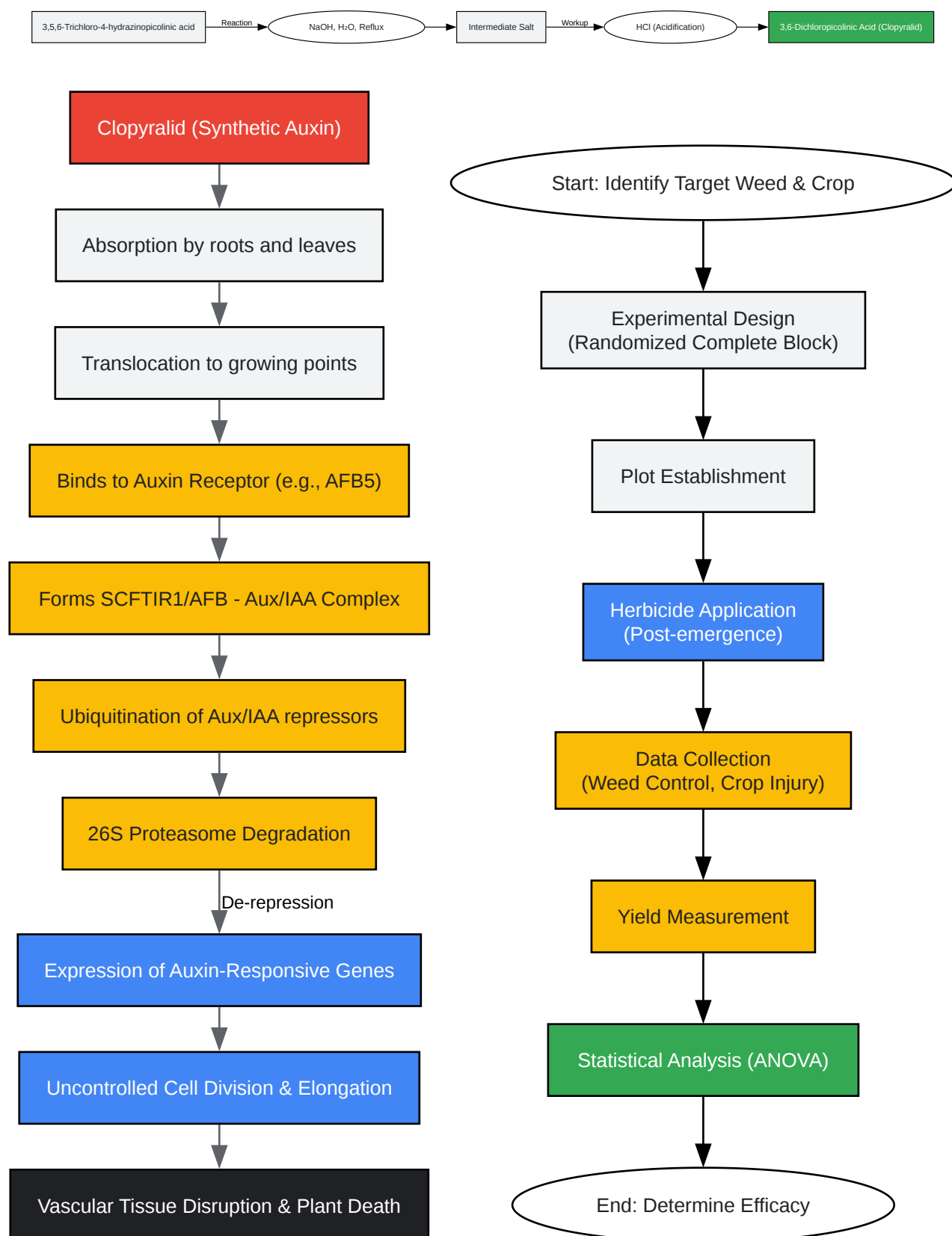
Procedure:

- Prepare a compost mixture by combining known amounts of organic materials (e.g., 9 kg of dairy cow manure and 3 kg of straw).<sup>[17]</sup>
- Divide the mixture into treatment groups.
- Spike the compost for each treatment group with a **Clopyralid** solution to achieve desired initial concentrations (e.g., 0 mg/kg, 6.7 mg/kg, and 20 mg/kg).<sup>[17]</sup>
- Adjust the moisture content of each mixture to an optimal level for composting (e.g., 55-60%).<sup>[17]</sup>
- Place each mixture into a composting vessel and maintain appropriate aeration and temperature.

- Collect samples from each vessel at regular intervals (e.g., day 0, 7, 14, 28, 42, 57, and 77).  
[\[17\]](#)
- Extract **Clopyralid** from the compost samples using an appropriate solvent.
- Analyze the extracts to determine the concentration of **Clopyralid** at each time point.
- Calculate the half-life of **Clopyralid** in the compost under the specific experimental conditions.

## Visualized Workflows and Pathways





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